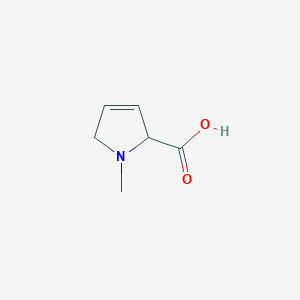

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2-3,5H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTVQMZAYAYIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Introduction

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a tertiary amine, a carboxylic acid, and a dihydro-pyrrole ring, suggests a molecule with distinct physicochemical properties that can be tailored for various therapeutic applications. The pyrrole scaffold is a privileged structure in numerous natural products and commercial drugs, highlighting its importance in molecular design.[1][2] This guide provides a comprehensive overview of the core basic properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, offering insights for researchers and scientists in the field. Due to the limited direct experimental data on this specific molecule, this guide will leverage data from structurally similar compounds to provide a robust predictive analysis.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the behavior of a molecule is to analyze its structure and predict its physical and chemical properties.

Chemical Structure

Caption: Chemical structure of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. These values are estimated based on the properties of structurally related compounds and computational models.

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| Appearance | Expected to be a solid at room temperature. | Based on the hydrochloride salt being a solid. |

| pKa (Acidic) | ~3.8 - 4.5 | Estimated from the pKa of 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (3.83) and Pyrrole-2-carboxylic acid (4.45).[3][4] The electron-donating methyl group may slightly increase the pKa compared to the acetyl derivative. |

| pKa (Basic) | ~8.5 - 9.5 | The basicity of the tertiary amine is estimated to be in this range, typical for cyclic tertiary amines. This is a key parameter for its behavior in physiological conditions. |

| LogP | ~0.4 | Estimated based on related structures.[5] |

| Water Solubility | Expected to be soluble in water, especially at acidic or basic pH. | The presence of both a carboxylic acid and a tertiary amine will enhance water solubility. |

Core Directive: Understanding the Basic Properties

The defining feature of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is its amphoteric nature, possessing both a basic tertiary amine and an acidic carboxylic acid. This duality governs its behavior in different chemical environments and is crucial for its application in drug development.

The Basic Center: The Tertiary Amine

The nitrogen atom in the dihydro-pyrrole ring is a tertiary amine, which acts as a Lewis base. The basicity of this nitrogen is a critical determinant of the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Caption: Protonation equilibrium of the tertiary amine.

The pKa of the conjugate acid of the tertiary amine is predicted to be in the range of 8.5 to 9.5. This means that at physiological pH (around 7.4), a significant portion of the molecules will exist in their protonated, cationic form. This has several important implications:

-

Increased Water Solubility: The charged, protonated form will have significantly higher water solubility than the neutral form.

-

Interaction with Biological Targets: The positive charge can facilitate electrostatic interactions with negatively charged residues in biological targets such as enzymes and receptors.

-

Membrane Permeability: While the charged form is more water-soluble, the neutral form is generally more lipid-soluble and can more readily cross biological membranes. The equilibrium between the two forms is therefore critical for oral absorption and distribution into tissues.

The Acidic Center: The Carboxylic Acid

The carboxylic acid group is the acidic center of the molecule. Its acidity is influenced by the electronic effects of the rest of the molecule.

Caption: Deprotonation equilibrium of the carboxylic acid.

The pKa of the carboxylic acid is predicted to be around 3.8 to 4.5.[3][4] This indicates that at physiological pH, the carboxylic acid group will be predominantly in its deprotonated, anionic (carboxylate) form.

-

Enhanced Water Solubility: Similar to the protonated amine, the carboxylate form increases the molecule's water solubility.

-

Zwitterionic Nature: At physiological pH, the molecule is likely to exist predominantly as a zwitterion, with a positively charged amine and a negatively charged carboxylate. This can influence its crystal packing, melting point, and solubility.

-

Drug Formulation: The ability to form salts at both the acidic and basic centers provides flexibility in drug formulation. For instance, the hydrochloride salt is a common strategy to improve the stability and solubility of basic drugs.

Experimental Protocols

While specific experimental data for 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is scarce, the following sections outline established methodologies for its synthesis and characterization, adapted from similar compounds.

Synthesis Protocol

A potential synthetic route can be adapted from the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.[6][7]

Caption: Proposed synthesis workflow.

Step-by-Step Methodology:

-

Ring-Closing Metathesis (RCM) of N-Methyl-diallylamine:

-

Dissolve N-methyl-diallylamine in an appropriate solvent (e.g., dichloromethane).

-

Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Purify the resulting 1-methyl-2,5-dihydro-1H-pyrrole by distillation or column chromatography.

-

-

Directed Alkoxycarbonylation:

-

Dissolve the 1-methyl-2,5-dihydro-1H-pyrrole in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong lithium base (e.g., n-butyllithium or LDA) dropwise to deprotonate the C2 position.

-

Add an alkyl chloroformate (e.g., methyl chloroformate) to introduce the ester group.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the resulting ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Characterization

Standard spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the methyl group, the protons on the dihydro-pyrrole ring, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically downfield (>10 ppm).[8]

-

¹³C NMR: Expect signals for the methyl carbon, the carbons of the dihydro-pyrrole ring, and the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range).[8]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Conclusion

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is an intriguing molecule with amphoteric properties that are highly relevant to drug design and development. While direct experimental data is limited, a thorough analysis of its structure and comparison with related compounds allows for a reliable prediction of its fundamental basic properties. The presence of both a basic tertiary amine and an acidic carboxylic acid will dictate its behavior in biological systems, influencing its solubility, membrane permeability, and interactions with molecular targets. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to further investigate this promising compound and unlock its full potential in medicinal chemistry.

References

-

Cheméo. Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). [Link]

-

SpectraBase. 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[[(4-methylphenyl)sulfonyl]amino]-5-oxo-, ethyl ester, (.+/-.)-. [Link]

-

Wikipedia. Pyrrole-2-carboxylic acid. [Link]

-

U.S. Environmental Protection Agency. 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid Properties. [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

-

Pham, T. T., et al. (2020). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 13(21), 5769-5776. [Link]

-

Koot, W. J., et al. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(1), 47-50. [Link]

-

PubChem. 5-methyl-1H-pyrrole-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Slagra, S., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(44), 10613-10621. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]

-

Carbogen Amcis. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. [Link]

-

El-Sayed, M. A. A., et al. (2020). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. RSC Advances, 10(49), 29333-29344. [Link]

-

Wilsens, C., et al. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemSusChem, 13(16), 4141-4148. [Link]

-

Sriram, D., et al. (2012). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 4(3), 965-971. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. researchgate.net [researchgate.net]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Introduction: The Significance of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid and its derivatives are pivotal structural motifs in the landscape of medicinal chemistry and drug development. As constrained analogues of amino acids and key components of various natural products and pharmacologically active compounds, these substituted pyrroline structures offer a unique combination of conformational rigidity and chemical functionality. This guide provides an in-depth exploration of the core synthetic pathways to 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a comprehensive resource for the synthesis of this important molecule.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to the synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The target molecule possesses a dihydro-pyrrole (pyrroline) core, an N-methyl group, and a carboxylic acid at the 2-position.

Caption: Retrosynthetic analysis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

This analysis reveals two primary synthetic strategies:

-

1,3-Dipolar Cycloaddition: A powerful method for constructing five-membered heterocyclic rings. This approach involves the reaction of an azomethine ylide with a suitable dipolarophile.[1][2][3]

-

Ring-Closing Metathesis (RCM): A robust technique for the formation of cyclic olefins from acyclic diene precursors.[4][5]

This guide will delve into both pathways, providing theoretical grounding and practical, step-by-step protocols.

Pathway 1: Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a highly efficient and stereoselective method for the synthesis of pyrrolidine and pyrroline derivatives.[2][6][7] The core of this strategy lies in the generation of an azomethine ylide, which then undergoes a concerted [3+2] cycloaddition with a dipolarophile, typically an electron-deficient alkene.

Caption: Workflow for 1,3-Dipolar Cycloaddition Pathway.

Causality in Experimental Choices:

-

Choice of Azomethine Ylide Precursor: Sarcosine (N-methylglycine) ester is an ideal precursor as it already contains the required N-methyl group and an ester functionality that can be later hydrolyzed to the carboxylic acid. The in situ generation of the azomethine ylide is typically achieved through condensation with an aldehyde, such as formaldehyde.[1][6]

-

Selection of Dipolarophile: An α,β-unsaturated ester, such as methyl acrylate, serves as a suitable dipolarophile. The electron-withdrawing nature of the ester group activates the double bond for cycloaddition.

-

Stereochemical Control: The concerted nature of the 1,3-dipolar cycloaddition reaction often leads to a high degree of stereocontrol, which is a significant advantage of this method.[2]

Experimental Protocol: 1,3-Dipolar Cycloaddition

Step 1: In situ generation of Azomethine Ylide and Cycloaddition

-

To a solution of sarcosine methyl ester hydrochloride (1.0 eq.) and methyl acrylate (1.2 eq.) in anhydrous toluene, add triethylamine (1.1 eq.) at room temperature under an inert atmosphere.

-

Add paraformaldehyde (1.5 eq.) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude cycloadduct.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the substituted pyrrolidine ester.

Step 2: Conversion to the Dihydropyrrole

This step may not be necessary if the reaction conditions lead directly to the dihydropyrrole or if the saturated pyrrolidine is the desired intermediate for other transformations. If the dihydropyrrole is required, an oxidation or elimination step would be necessary.

Step 3: Hydrolysis to 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

-

Dissolve the purified pyrrolidine or dihydropyrrole ester in a mixture of methanol and water.

-

Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target molecule.

Pathway 2: Synthesis via Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds.[4][5] This pathway involves the use of a ruthenium-based catalyst to facilitate the intramolecular cyclization of a diallylic amine derivative.

Caption: Workflow for Ring-Closing Metathesis Pathway.

Causality in Experimental Choices:

-

N-Protection: The secondary amine of diallylamine is typically protected, often with a tert-butyloxycarbonyl (Boc) group, prior to the RCM reaction.[4] This prevents side reactions and can influence the reactivity and stability of the intermediates.

-

RCM Catalyst: Grubbs' first or second-generation catalysts are commonly employed for this transformation due to their high efficiency and functional group tolerance.

-

Carboxylation: Following the formation of the dihydropyrrole ring, a carboxylic acid or ester group is introduced at the 2-position. This can be achieved through directed alkoxycarbonylation using a strong base like s-butyllithium and an alkyl carbonate.[4]

-

N-Methylation: The final step involves the removal of the Boc protecting group and subsequent N-methylation. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic and effective method for this transformation.

Experimental Protocol: Ring-Closing Metathesis

Step 1: Synthesis of N-Boc-diallylamine

-

To a solution of diallylamine (1.0 eq.) in cyclohexane, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in cyclohexane dropwise at 10 °C.[4]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain N-Boc-diallylamine, which can often be used in the next step without further purification.

Step 2: Ring-Closing Metathesis

-

Dissolve N-Boc-diallylamine (1.0 eq.) in anhydrous dichloromethane.

-

Add Grubbs' second-generation catalyst (1-5 mol%) to the solution and heat the mixture to reflux.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-2,5-dihydropyrrole.

Step 3: Directed Alkoxycarbonylation

-

Dissolve N-Boc-2,5-dihydropyrrole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add s-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture for 1 hour at -78 °C, then add dimethyl carbonate (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate. Purify the residue by column chromatography to obtain the methyl ester of N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Step 4: Boc Deprotection and N-Methylation

-

Dissolve the Boc-protected ester in a mixture of formic acid and formaldehyde.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction and basify with a strong base (e.g., NaOH).

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate to yield the N-methylated ester.

Step 5: Hydrolysis

-

Perform hydrolysis of the methyl ester as described in Pathway 1, Step 3, to obtain the final product, 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Data Summary and Comparison of Pathways

| Feature | Pathway 1: 1,3-Dipolar Cycloaddition | Pathway 2: Ring-Closing Metathesis |

| Key Reaction | [3+2] Cycloaddition | Olefin Metathesis |

| Starting Materials | Sarcosine ester, Aldehyde, Dipolarophile | Diallylamine |

| Key Reagents | Triethylamine, Paraformaldehyde | Grubbs' Catalyst, Strong Base, Alkyl Carbonate |

| Advantages | High stereoselectivity, Atom economy | High functional group tolerance, Convergent |

| Disadvantages | Potential for side reactions, May require subsequent oxidation | Use of expensive catalyst, Multi-step sequence |

| Typical Yields | Moderate to High | Moderate to High |

Conclusion and Future Perspectives

Both the 1,3-dipolar cycloaddition and ring-closing metathesis pathways offer viable and robust strategies for the synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for stereochemical control. The methodologies outlined in this guide provide a solid foundation for researchers to access this important molecule and its derivatives for further investigation in drug discovery and development. Future research may focus on the development of more efficient and environmentally benign catalytic systems for these transformations, as well as the exploration of novel synthetic routes to access a wider range of substituted dihydropyrroles.

References

-

Beilstein Journals. (2019). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

-

PMC. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Available at: [Link]

-

Chemical Communications (RSC Publishing). (2011). Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters. Available at: [Link]

-

Springer. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Available at: [Link]

-

Organic Letters. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Available at: [Link]

-

PubMed. (2005). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Available at: [Link]

-

ACS Publications. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Available at: [Link]

-

PMC. (2023). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]

-

MDPI. (2021). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Available at: [Link]

-

PapersFlow. (2026). Catalytic Pyrrole Synthesis Methods Research Guide. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Available at: [Link]

-

PMC. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Available at: [Link]

-

Bulletin of the Korean Chemical Society. (2015). Synthesis of Pyrrole by 1,5,3,7-Diazadiphosphocine-1,5-Dicarboxylic Acid as Acid Catalyst. Available at: [Link]

-

University of Cambridge. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Available at: [Link]

-

ResearchGate. (2014). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available at: [Link]

-

Open Access Journals - Research and Reviews. (2015). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. Available at: [Link]

-

Carbogen Amcis. (n.d.). Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. Available at: [Link]

-

MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available at: [Link]

-

PMC. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Available at: [Link]

-

RSC Publishing. (2016). A straightforward sequence to alkyl 1H-pyrrole-2,5-dicarboxylates starting from acylhydrazono esters and alkyl 2-aroyl-1-chlorocyclopropanecarboxylates. Available at: [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

- 1. BJOC - Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts [beilstein-journals.org]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]

- 6. Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles] [ccspublishing.org.cn]

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide to Synthesis, Conformational Dynamics, and Peptidomimetic Applications

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, the strategic restriction of conformational space is a primary driver for enhancing target affinity and metabolic stability. 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (commonly referred to as N-methyl-3,4-dehydroproline or N-methyl-3-pyrroline-2-carboxylic acid) represents a highly specialized, rigidified proline surrogate.

By incorporating both an endocyclic double bond (Δ^3,4^) and an N-methyl group, this non-canonical amino acid derivative forces the pyrrolidine ring into a flattened conformation while significantly altering the cis-trans isomerization equilibrium of the preceding amide bond. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and a field-proven synthetic methodology designed for high-fidelity integration into discovery libraries[1].

Structural Logic and Conformational Profiling

The utility of 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid stems from two distinct structural modifications compared to canonical L-proline:

-

The Δ^3,4^ Endocyclic Double Bond: The

hybridization at C3 and C4 eliminates the typical envelope ( -

N-Methylation: In standard peptide chains, the trans-amide bond is overwhelmingly favored. However, proline is unique in that its cis-amide conformer is energetically accessible. The addition of an N-methyl group on the dehydroproline scaffold sterically clashes with preceding residues in the trans state, artificially stabilizing the cis-amide conformation. This is a critical vector for inducing

-turns in synthetic peptides.

Diagram 1: Conformational logic of N-methyl-3,4-dehydroproline in peptide sequences.

Physicochemical and Analytical Data

To ensure rigorous quality control during synthesis and library generation, the following quantitative data and analytical markers must be verified[2][3].

| Property / Parameter | Value / Signature |

| IUPAC Name | 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |

| Common Synonyms | N-Methyl-3,4-dehydroproline; N-Methyl-3-pyrroline-2-carboxylic acid |

| CAS Registry Numbers | 1256642-90-6 (Free Base)[2]; 1609395-30-3 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 127.14 g/mol (Free Base); 163.60 g/mol (HCl Salt) |

| Key | |

| Mass Spectrometry (ESI+) |

Synthetic Methodologies

While Ring-Closing Metathesis (RCM) of N-methyl diallylamine derivatives is a viable route, the most scalable and cost-effective methodology for generating the 2-carboxylic acid core relies on the Birch reduction of commercially available pyrrole-2-carboxylic acid[4], followed by selective reductive amination.

Diagram 2: Two-step synthesis via Birch reduction and reductive amination.

Step-by-Step Protocol: A Self-Validating System

As an Application Scientist, I emphasize that protocols must not merely list steps, but incorporate physical and chemical feedback loops to validate the reaction state in real-time.

Phase 1: Birch Reduction to 3,4-Dehydroproline

Causality: The aromaticity of pyrrole-2-carboxylic acid is disrupted using dissolving metal reduction. tert-Butanol (

-

Setup: Equip a 3-neck flask with a dry ice/acetone condenser. Condense anhydrous ammonia (

, ~50 mL per gram of substrate) at -78 °C. -

Substrate Addition: Dissolve pyrrole-2-carboxylic acid (1.0 eq) and

-BuOH (2.5 eq) in anhydrous THF, and add dropwise to the liquid ammonia. -

Reduction: Add lithium wire (4.0 eq) in small pieces.

-

Self-Validation Check: The solution must turn a deep, persistent blue, indicating the presence of solvated electrons. If the blue color dissipates rapidly, moisture is present, and additional lithium must be added until the color persists for at least 20 minutes.

-

-

Quench: Cautiously add solid

until the blue color completely discharges, yielding a colorless or pale yellow suspension. Allow the ammonia to evaporate overnight. -

Workup: Acidify the aqueous residue to pH 3.0 using 1M HCl and extract with ethyl acetate.

-

Self-Validation Check: Monitor via TLC (n-hexane/EtOAc 1:1). The starting pyrrole is highly UV-active. The successful formation of 3,4-dehydroproline is confirmed by the disappearance of the UV spot and the appearance of a new spot that stains yellow/brown with ninhydrin (characteristic of secondary amines).

-

Phase 2: N-Methylation via Reductive Amination

Causality: Formaldehyde (

-

Iminium Formation: Dissolve the isolated 3,4-dehydroproline (1.0 eq) in methanol. Add aqueous formaldehyde (37% w/w, 2.0 eq).

-

pH Adjustment: Add glacial acetic acid dropwise until the pH is exactly 5.5.

-

Self-Validation Check: Use a calibrated pH meter. If pH > 7, iminium formation stalls. If pH < 4, the subsequent addition of

will result in rapid, dangerous off-gassing of hydrogen cyanide and boranes, destroying the reagent before reduction occurs.

-

-

Reduction: Cool the mixture to 0 °C and add

(1.5 eq) in portions. Stir for 4 hours, allowing the reaction to warm to room temperature. -

Isolation: Quench with saturated

to neutralize the acid, concentrate the methanol in vacuo, and purify the residue via cation-exchange chromatography (e.g., Dowex 50WX8) to isolate the pure 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Applications in Drug Development

The integration of 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid into discovery libraries has yielded significant advancements in the development of enzyme inhibitors and receptor antagonists. By utilizing solid-phase peptide synthesis (SPPS) or microwave-assisted amide coupling[1], researchers can rapidly generate libraries of dehydroproline amides.

Because the N-methyl group effectively locks the local backbone trajectory, these molecules are highly valuable as structural probes. When a biological target (such as a protease or a GPCR) shows a sudden spike in affinity upon the substitution of canonical proline with this methylated dehydro-analog, it provides definitive structural evidence that the receptor's binding pocket requires a cis-amide geometry and a flattened pyrrolidine ring for optimal engagement.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1256642-90-6|1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 3,4-Dehydro-L-proline | 4043-88-3 [chemicalbook.com]

- 4. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3 [sigmaaldrich.com]

Discovery and Application of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid in Modern Therapeutics

A Technical Whitepaper on Scaffold Rigidification and Peptidomimetic Design

Executive Summary

The pursuit of conformational restriction in drug discovery has driven the evolution of unnatural amino acids and specialized building blocks. 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (commonly referred to as N-methyl-3,4-dehydroproline) represents a highly specialized, rigidified scaffold. By introducing a C3-C4 double bond and an N-methyl group into the native proline architecture, this compound flattens the pyrrolidine ring and locks the tertiary amine geometry.

Unlike standard proline, which forms internal peptide bonds, the N-methylated tertiary amine of this compound dictates its strategic use as an N-terminal capping motif, a basic pharmacophore in small molecule libraries, or a conformationally rigid

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is critical for its integration into medicinal chemistry workflows. The compound is commercially available in both its free base[1] and hydrochloride salt forms[2].

| Property | Value / Description |

| Chemical Name | 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |

| Synonyms | N-methyl-3,4-dehydroproline; N-methyl-3-pyrroline-2-carboxylic acid |

| CAS Number | 1256642-90-6 (Free Base)[1] 1609395-30-3 (HCl Salt)[2] |

| Molecular Formula | |

| Molecular Weight | 127.14 g/mol (Free Base) 163.60 g/mol (HCl Salt) |

| H-Bond Donors | 1 (Carboxylic acid OH) |

| H-Bond Acceptors | 3 (Carboxyl oxygens, Tertiary amine) |

| Structural Features |

Mechanistic Rationale: Conformational Restriction in Drug Design

The historical replacement of proline by 3,4-dehydroproline in biologically active peptides has been shown to rarely cause a loss of activity; in many cases, target affinity is increased while simultaneous toxicity is reduced[3].

The addition of the N-methyl group to the dehydroproline scaffold fundamentally alters its utility.

-

Ring Flattening: The C3-C4 double bond forces the normally puckered pyrrolidine ring into a nearly planar envelope. This eliminates the entropic penalty associated with the rapid interconversion of

-endo and -

Tertiary Amine Sterics: The N-methyl group prevents the nitrogen from acting as a hydrogen bond donor and introduces significant steric bulk. This restricts the

(phi) and -

FBDD Utility: In fragment-based drug discovery, flat aromatic rings often suffer from poor solubility and off-target toxicity. The 1-methyl-2,5-dihydro-1H-pyrrole core provides a partially saturated (

-

Fig 1: Structural evolution and drug design applications of N-methyl-3,4-dehydroproline.

Scalable Synthetic Methodologies

Historically, the synthesis of 3,4-dehydroproline derivatives relied on the thermal cis-elimination of S-methylxanthate from hydroxyproline (the Tchugaeff method). This approach was notoriously elaborate, required large amounts of methyl iodide, and generated highly toxic byproducts like methyl mercaptan and carbon oxysulfide[4]. Alternatively, the reduction of pyrrole-2-carboxylic acid with phosphonium iodide was plagued by low yields and polymerization[4].

Modern Causality-Driven Synthesis: The contemporary, scalable route relies on a four-step process starting from N-Boc-diallylamine[5].

-

Why not start with N-methyl-diallylamine? While Ring-Closing Metathesis (RCM) of N-methyl-diallylamine easily yields 1-methyl-3-pyrroline, the subsequent directed lithiation step fails. The N-methyl group is a poor Directed Metalation Group (DMG). Conversely, the Boc group is a powerful DMG; its carbonyl oxygen coordinates the lithium ion, directing deprotonation exclusively to the C2 position[5].

-

Therefore, the synthesis must proceed through the N-Boc intermediate, followed by deprotection and a highly controlled reductive amination to install the N-methyl group without over-alkylation.

Fig 2: Self-validating synthetic workflow for 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Experimental Protocols: Self-Validating Synthetic Workflow

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.

Step 1: Ring-Closing Metathesis (RCM)

-

Procedure: Dissolve N-Boc-diallylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Degas with argon for 15 minutes. Add Grubbs 1st Generation Catalyst (0.05 eq). Stir at room temperature for 12 hours.

-

Causality: Grubbs 1st Gen is chosen for its high tolerance to the Boc carbamate and its efficiency in forming unhindered 5-membered rings.

-

IPC Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the diene starting material and the appearance of a lower

UV-active spot confirms cyclization.

Step 2: Directed Lithiation and Carboxylation

-

Procedure: Dissolve 1-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF. Cool to -78°C. Dropwise add sec-butyllithium (s-BuLi, 1.2 eq). Stir for 2 hours at -78°C. Bubble dry

gas through the solution for 30 minutes. Quench with saturated aqueous -

Causality: TMEDA breaks down s-BuLi hexamers, dramatically increasing basicity. The strict -78°C temperature prevents nucleophilic attack of the alkyllithium on the Boc carbonyl[5].

-

IPC Validation: Before

addition, quench a 50 µL aliquot with

Step 3: Boc Deprotection

-

Procedure: Dissolve the intermediate in 4N HCl in Dioxane. Stir at room temperature for 2 hours. Concentrate in vacuo to yield 3,4-dehydroproline hydrochloride.

-

IPC Validation: Ninhydrin stain on TLC. A deep purple color confirms the unmasking of the secondary amine.

Step 4: Reductive Amination (N-Methylation)

-

Procedure: Dissolve 3,4-dehydroproline HCl (1.0 eq) in Methanol. Add 37% aqueous formaldehyde (1.5 eq). Adjust pH to 5-6 with acetic acid. Add sodium cyanoborohydride (

, 1.5 eq) in portions. Stir for 4 hours. -

Causality:

is specifically chosen over -

IPC Validation: LC-MS analysis. The mass must shift from 113 [M+H]+ (dehydroproline) to 127[M+H]+ (N-methylated product).

Analytical Validation Framework

To confirm the final identity and purity of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, the following analytical parameters must be met:

| Analytical Method | Expected Validation Signatures |

| LC-MS (ESI+) | |

| HPLC Purity | >95% (C18 Column, Gradient: 5-95% MeCN in |

References

- Google Patents. "AU748779B2 - The preparation of 3-pyrroline-2-carboxylic acid amine derivatives". Google Patents.

Sources

- 1. 1256642-90-6|1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3 [sigmaaldrich.com]

- 3. AU748779B2 - The preparation of 3-pyroline-2-carboxylic acid amine derivatives - Google Patents [patents.google.com]

- 4. AU748779B2 - The preparation of 3-pyroline-2-carboxylic acid amine derivatives - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Comprehensive Technical Guide to 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid and Its Derivatives: Synthesis, Characterization, and Therapeutic Applications

Executive Summary: The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] This guide provides an in-depth analysis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, a specific, non-aromatic pyrroline scaffold, and its derivatives. We will explore efficient synthetic routes to the core structure, detail methods for its physicochemical and spectroscopic characterization, and survey the diverse and potent biological activities of its derivatives, which range from anti-inflammatory to anticancer and antimicrobial agents. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this privileged scaffold for the discovery of novel therapeutics.

Introduction to the Pyrrole-2-Carboxylic Acid Scaffold

The five-membered, nitrogen-containing pyrrole heterocycle is a "privileged scaffold" in drug discovery, a designation earned due to its recurrence in a multitude of bioactive compounds.[3][4] Its unique electronic properties and the ability to be functionalized at multiple positions allow for the creation of vast chemical libraries with diverse pharmacological profiles.[5]

The Pyrrole Moiety in Medicinal Chemistry

From the essential tetrapyrrolic systems of heme and chlorophyll to blockbuster drugs like atorvastatin and sunitinib, the pyrrole nucleus is integral to both biology and medicine.[5] Its derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The versatility of the pyrrole ring, including its partially saturated forms like the 2,5-dihydropyrrole (or pyrroline) core, allows medicinal chemists to finely tune properties such as solubility, lipophilicity, and hydrogen bonding capacity to optimize pharmacokinetic and pharmacodynamic profiles.[4]

Structural Features of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid

The subject of this guide, 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, represents a specific and valuable building block. Key structural features include:

-

A Pyrroline Ring: The 2,5-dihydro-1H-pyrrole core is a non-aromatic, cyclic amine, providing conformational rigidity distinct from its aromatic pyrrole counterpart.

-

A Carboxylic Acid: This functional group at the C2 position is a critical handle for derivatization and a key pharmacophoric element, often involved in binding to biological targets.

-

An N-Methyl Group: Substitution on the nitrogen atom blocks a hydrogen bond donor site and increases lipophilicity, which can significantly impact cell permeability and metabolic stability.

-

Chirality: The C2 position is a stereocenter, meaning the molecule exists as enantiomers. The biological activity of its derivatives is often stereospecific, making chiral synthesis or resolution a critical consideration.

Synthesis Strategies

The synthesis of substituted 2,5-dihydro-1H-pyrrole-2-carboxylic acids can be achieved through several strategic pathways. A highly effective and modular approach involves ring-closing metathesis (RCM) of a diallylamine precursor, followed by functionalization.[6]

Key Synthetic Protocol: Ring-Closing Metathesis and Carboxylation

A robust method for accessing the core scaffold begins with a suitably protected diallylamine. The N-Boc (tert-butyloxycarbonyl) protected analogue provides a well-documented route, which can be adapted for the N-methyl target.[6]

Step 1: Synthesis of N-Methyl-N,N-diallylamine N-methylamine is reacted with two equivalents of an allyl halide (e.g., allyl bromide) under basic conditions to yield the diallylated amine precursor.

Step 2: Ring-Closing Metathesis (RCM) The diene precursor undergoes RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This powerful reaction efficiently forms the five-membered pyrroline ring.

-

Causality: The choice of a Grubbs-type catalyst is crucial for its high functional group tolerance and efficiency in forming the desired cyclic olefin from the acyclic diene.

Step 3: α-Carboxylation The resulting N-methyl-2,5-dihydropyrrole is then carboxylated at the C2 position. This is typically achieved by deprotonation with a strong base (e.g., n-butyllithium in the presence of a ligand like TMP) at low temperature, followed by quenching the resulting anion with an electrophilic carbon source like methyl chloroformate to install the carboxylic acid ester.

Step 4: Saponification The methyl ester is hydrolyzed to the final carboxylic acid using a base such as sodium hydroxide.

Experimental Workflow: Synthesis of a Racemic Precursor

Caption: Conceptual diagram of COX-2 inhibition by pyrrole-2,5-dione derivatives.

Quantitative Data: The inhibitory potency of these compounds is often superior to that of the commercial drug celecoxib.

| Compound | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

| Compound 9d (MPO-0029) | 6.0 | >1000 | >167 |

| Celecoxib | 30.0 | 2500 | 83.3 |

| Data sourced from Kim et al. (2014). | |||

| [7] |

Cholesterol Absorption Inhibitors

Atherosclerosis is linked to the accumulation of lipids and the formation of macrophage-derived foam cells. Derivatives of 1H-pyrrole-2,5-dione have been developed as cholesterol absorption inhibitors. [8]One lead compound demonstrated stronger in vitro cholesterol absorption activity than the drug ezetimibe and was shown to suppress the formation of foam cells and the associated inflammatory response. [8]

Antimicrobial Agents

The broader class of pyrrole derivatives, including those derived from pyrrole-2-carboxylic acid, has shown significant promise as antimicrobial agents. [9]* Antitubercular Activity: Pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of the Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. [9]* Antifungal Activity: The natural product pyrrolnitrin, a halogenated pyrrole, is a potent antifungal agent, inspiring the synthesis of numerous analogues. [1]

Future Directions and Conclusion

The 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid scaffold and its derivatives represent a fertile ground for drug discovery. The core structure provides a rigid, three-dimensional framework that can be strategically decorated to achieve high potency and selectivity for a wide range of biological targets.

Future research should focus on:

-

Expanding Chemical Diversity: Exploring a wider range of substitutions on the pyrroline ring and modifications of the carboxylic acid group to generate novel chemical entities.

-

Structure-Based Drug Design: Using computational docking and structural biology to design derivatives with improved binding affinity and optimized pharmacokinetic profiles for targets like COX-2, ENR, and others.

-

Exploring New Therapeutic Areas: Screening existing and new derivatives against a broader panel of biological targets to uncover novel activities.

In conclusion, the chemical tractability and proven biological relevance of this scaffold ensure that its derivatives will continue to be a significant source of innovation in medicinal chemistry and contribute to the development of next-generation therapeutics. [5]

References

Sources

- 1. rjpn.org [rjpn.org]

- 2. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets | Scilit [scilit.com]

- 3. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

Thermochemical Properties of Pyrrole Carboxylic Acids: A Comprehensive Guide to Molecular Energetics and Phase Transitions

Introduction & Scientific Rationale

Pyrrole carboxylic acids—most notably pyrrole-2-carboxylic acid —are indispensable pharmacophores and synthetic building blocks used in the development of kinase inhibitors, porphyrin-based therapeutics, and advanced organic materials. For drug development professionals and chemical engineers, understanding the precise thermochemical properties of these compounds is not a mere academic exercise; it is a critical prerequisite for predicting molecular stability, guiding synthetic scale-up, and modeling reaction thermodynamics.

As an application scientist, I approach thermochemical profiling as a self-validating system. We cannot rely on a single experimental vector. Instead, we must construct a closed thermodynamic cycle where solid-state combustion data, phase-transition measurements, and high-level ab initio computational models cross-validate one another. This guide details the causal mechanisms, quantitative data, and rigorous protocols required to accurately determine the standard molar enthalpies of formation (

Mechanistic Insights: Aromaticity and Dimerization

Before measuring energetic values, we must understand the structural causality driving them. The thermochemical behavior of pyrrole-2-carboxylic acid is dictated by two primary molecular phenomena:

-

Intermolecular Hydrogen Bonding & Dimerization: Pyrrole-2-carboxylic acid possesses both a proton donor (the N–H group) and a proton acceptor (the C=O group). This structural duality strongly favors the formation of doubly hydrogen-bonded cyclic dimers in the crystalline state[1]. The tendency to form these centrosymmetric motifs stabilizes the syn-conformation. Consequently, breaking these robust intermolecular networks requires significant energy, which explains the high enthalpy of sublimation observed in these compounds.

-

-Electron Delocalization: The electron-withdrawing nature of the carboxylic acid functional group directly impacts the

Thermochemical Data Profile

The following table summarizes the critically evaluated thermochemical properties for pyrrole-2-carboxylic acid and its key derivatives at standard temperature (

| Compound | Structural Note | ||

| Pyrrole-2-carboxylic acid | 100.8 ± 0.9 | -286.3 ± 1.7 | Strong cyclic dimerization |

| 1-Methyl-2-pyrrolecarboxylic acid | 87.8 ± 0.8 | -291.6 ± 1.7 | N-methylation disrupts H-bonding |

| Methyl pyrrole-2-carboxylate | - | -265.1 ± 2.3 | Esterification alters dipole |

| Ethyl pyrrole-2-carboxylate | - | -299.3 ± 2.4 | Increased aliphatic chain length |

Data derived from combined calorimetric and computational studies ()[3][4].

Experimental Workflows: A Self-Validating System

To establish trustworthy thermochemical data, we employ a tripartite methodology. The causality behind this specific workflow is rooted in the First Law of Thermodynamics: the gas-phase enthalpy of formation cannot be measured directly for these solids; it must be derived by summing the crystalline enthalpy of formation and the enthalpy of sublimation, and then validated computationally.

Protocol 1: Static Bomb Combustion Calorimetry

Purpose: To determine the crystalline standard enthalpy of formation (

Step-by-Step Methodology:

-

Sample Preparation: Press high-purity crystalline pyrrole-2-carboxylic acid into a pellet to ensure uniform, controlled burning without scattering.

-

Bomb Loading: Place the pellet into a platinum crucible inside the static bomb. Attach a cotton thread fuse to a platinum ignition wire in contact with the sample.

-

Purging and Pressurization: Purge the bomb with high-purity oxygen to displace ambient nitrogen (preventing excessive

formation), then pressurize to 3.04 MPa to guarantee complete oxidation to -

Ignition and Measurement: Submerge the bomb in an isoperibol calorimeter. Ignite the sample electrically and record the temperature rise (

) of the calorimetric fluid using a high-precision quartz thermometer. -

Correction and Derivation: Wash the bomb contents and quantify the formation of nitric acid via titration. Apply Washburn corrections to adjust the process to standard states, yielding the standard massic energy of combustion (

), from which

Protocol 2: Knudsen Mass-Loss Effusion Technique

Purpose: To measure the enthalpy of sublimation (

Step-by-Step Methodology:

-

Cell Preparation: Load the crystalline sample into a Knudsen effusion cell equipped with a calibrated microscopic orifice (known area

and Clausing factor -

Vacuum Establishment: Evacuate the sublimation chamber to high vacuum (

Pa). This ensures the mean free path of the effusing vapor molecules exceeds the orifice diameter, maintaining molecular flow. -

Isothermal Mass Loss: Heat the cell to a constant temperature (

). Measure the mass loss ( -

Vapor Pressure Calculation: Calculate the vapor pressure (

) using the Knudsen equation: -

Enthalpy Derivation: Plot

versus

Protocol 3: Computational Cross-Validation

Purpose: To independently verify the experimentally derived gas-phase enthalpy of formation (

Step-by-Step Methodology:

-

Geometry Optimization: Optimize the molecular geometry of the pyrrole-2-carboxylic acid conformers using the B3LYP/6-31G(d) level of theory.

-

Frequency Calculation: Perform vibrational frequency calculations to confirm the structures are true minima (no imaginary frequencies) and to obtain zero-point energy (ZPE) corrections.

-

Single-Point Energy: Execute high-level MP2 and CCSD(T) single-point energy calculations as dictated by the G3(MP2) protocol.

-

Isodesmic Reaction Modeling: Construct gas-phase working reactions (e.g., reacting pyrrole-2-carboxylic acid with methane to form pyrrole and acetic acid). Calculate the reaction enthalpy and extract the theoretical

to cross-validate against the experimental sum of

Thermodynamic Cycle Visualization

The logical relationship between the solid state, combustion, sublimation, and computational validation is mapped in the following thermodynamic cycle.

Thermodynamic cycle for determining the gas-phase enthalpy of formation.

References

-

Santos, A. F. L. O. M.; Ribeiro da Silva, M. A. V. "Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid." The Journal of Physical Chemistry A, 2009, 113 (35), 9741–9750. URL:[Link]

-

Acree, W.; Chickos, J. S. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies From 1880 to 2015. Part 1. C1 − C10." Journal of Physical and Chemical Reference Data, 2016, 45, 033101. URL:[Link]

-

Dubis, A. T.; Wojtulewski, S.; Filipkowski, K. "Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers." Journal of Molecular Structure, 2013, 1044, 120-125. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. "Phase Transition Enthalpy Measurements of Organic and Organometallic C" by William Acree and James Chickos [irl.umsl.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Experimental and computational study on the molecular energetics of 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: Potential Therapeutic Applications of Pyrrole Derivatives

Executive Summary

The pyrrole ring—a five-membered, nitrogen-containing aromatic heterocycle—is universally recognized in medicinal chemistry as a "privileged scaffold" [1]. Its unique electronic distribution allows it to participate in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets. By systematically modifying the pyrrole core, drug development professionals can tune its pharmacokinetic and pharmacodynamic profiles to address complex pathologies. This technical guide synthesizes recent advancements in the therapeutic application of pyrrole derivatives, focusing on their dominant roles in oncology and immunology. Furthermore, it provides validated, step-by-step experimental protocols designed to ensure high-fidelity data acquisition during preclinical screening.

Oncology: Targeted Anticancer Agents

Pyrrole derivatives have demonstrated profound efficacy in oncology by disrupting critical cellular machinery necessary for tumor proliferation [2]. The two most prominent mechanisms of action include the inhibition of tubulin polymerization and the targeted blockade of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR[3].

Mechanistic Causality in Oncology

Certain synthetic 3-aroyl-1-arylpyrroles (ARAPs) function by binding directly to the colchicine site of tubulin. This binding prevents the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and subsequently triggering apoptosis [4]. Alternatively, fused pyrrole systems (e.g., pyrrolo[2,3-d]pyrimidines) act as ATP-competitive inhibitors of RTKs. By blocking VEGFR-2, these compounds starve the tumor of its blood supply (anti-angiogenesis), while EGFR inhibition suppresses the PI3K/Akt survival pathway, shifting the intracellular balance toward pro-apoptotic proteins (Bax, Bim) [3].

Fig 1: Kinase inhibition by pyrrole derivatives triggering intrinsic apoptosis.

Quantitative Efficacy Data

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative natural and synthetic pyrrole derivatives against established human cancer cell lines and isolated targets [1][3][4].

| Compound Class | Specific Derivative | Target / Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Natural | Lamellarin D | A549 (Lung Carcinoma) | 0.038 | Topoisomerase I Inhibition |

| Natural | Prodigiosin | RT-112 (Bladder Carcinoma) | 0.074 | Apoptosis Induction |

| Synthetic (ARAP) | Compound 28 | MCF-7 (Breast Carcinoma) | 0.060 | Tubulin Polymerization Inhibition |

| Synthetic (ARAP) | Compound 28 | Tubulin Assembly (Isolated) | 0.860 | Colchicine-site Binding |

| Fused Pyrrole | Compound 1a | A549 (Lung Carcinoma) | 0.350 | VEGFR/EGFR Inhibition |

Validated Protocol: MTT Cell Viability Assay for Anticancer Screening

To ensure high-fidelity data, the MTT assay must be tightly controlled. The causality behind this protocol relies on the mitochondrial enzyme succinate dehydrogenase, which is only active in living cells, reducing the yellow tetrazolium salt (MTT) to insoluble purple formazan.

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmic-phase cancer cells and seed into a 96-well microplate at a density of 5,000–10,000 cells/well. Self-Validation: Include cell-free wells containing only culture medium to serve as a background absorbance blank. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

-

Compound Treatment: Dissolve pyrrole derivatives in DMSO (stock solution). Serially dilute in culture medium to achieve final testing concentrations (e.g., 0.01 µM to 100 µM). Crucial Causality: The final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity. Treat cells for 48–72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Formazan Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well. Causality: Formazan crystals are impermeable to aqueous solutions; DMSO completely solubilizes them, ensuring an accurate spectrophotometric read.

-

Data Acquisition: Agitate the plate for 15 minutes. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis against the vehicle-treated control.

Immunology: Dual COX-2 / 5-LOX Inhibitors

Chronic inflammation is a primary driver of tissue damage and oncogenesis. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often cause gastrointestinal toxicity due to the non-selective inhibition of Cyclooxygenase-1 (COX-1), which is responsible for maintaining the gastric mucosa[5]. Pyrrole derivatives, particularly pyrrole-cinnamate hybrids, have been engineered to selectively target COX-2 and 5-Lipoxygenase (5-LOX), offering a potent, dual-action anti-inflammatory profile with reduced side effects [6].

Mechanistic Causality in Inflammation

Arachidonic acid is metabolized via two primary pathways: the COX pathway (yielding pro-inflammatory prostaglandins) and the LOX pathway (yielding leukotrienes). Blocking only COX-2 can cause a "shunting" effect, pushing arachidonic acid down the 5-LOX pathway and exacerbating leukotriene-mediated conditions like asthma. Dual pyrrole inhibitors block both enzymatic pockets simultaneously, shutting down the entire inflammatory cascade [6].

Fig 2: Dual inhibition of COX-2 and 5-LOX pathways by pyrrole hybrids.

Quantitative Efficacy Data

The table below contrasts the inhibitory profiles of novel pyrrole-cinnamate hybrids against standard reference drugs [6].

| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity / Notes |

| Pyrrole 4 | 0.65 | >100 | Highly COX-2 selective |

| Hybrid 5 | 0.55 | 30.0 | Dual Inhibitor |

| Hybrid 6 | 7.00 | 27.5 | Balanced Dual Inhibitor |

| Celecoxib (Standard) | 0.05 - 0.78 | Inactive | COX-2 Selective (Cardiotoxic risk) |

| Indomethacin (Standard) | 24.60 | Inactive | Non-selective (GI toxicity risk) |

Validated Protocol: In Vitro COX-2 Fluorometric Screening

To accurately determine the IC₅₀ of pyrrole derivatives against COX-2, a cell-free enzymatic assay is utilized. This isolates the direct binding affinity of the compound from cellular permeability factors.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the COX-2 assay buffer. Crucial Causality: Hemin (heme) must be added to the buffer to a final concentration of 1 µM. COX-2 requires heme as a prosthetic group for its peroxidase activity; omitting it will result in false-negative enzymatic baselines.

-

Enzyme Incubation: In a 96-well black microplate, combine assay buffer, heme, recombinant human COX-2 enzyme, and the fluorometric probe (e.g., ADHP). Add the pyrrole derivative at varying concentrations.

-

Self-Validation Controls: Include a 100% Initial Activity (IA) well (vehicle only) and a background well (buffer only, no enzyme). Use Celecoxib as a positive control. Incubate for 10 minutes at 25°C to allow the inhibitor to bind the enzyme pocket.

-

Reaction Initiation: Add Arachidonic Acid (substrate) to all wells to initiate the reaction. The COX-2 enzyme converts the substrate to PGG₂, and its peroxidase activity converts PGG₂ to PGH₂, simultaneously oxidizing the non-fluorescent ADHP into highly fluorescent resorufin.

-

Data Acquisition: Read the plate immediately using a fluorescence microplate reader (Ex/Em = 535/587 nm) in kinetic mode for 5 minutes. Calculate the slope of the linear portion of the curve to determine enzyme velocity, and derive the IC₅₀.

Conclusion & Future Perspectives

Pyrrole derivatives represent a highly versatile and potent class of therapeutic agents. As demonstrated by quantitative in vitro data, subtle structural modifications—such as the fusion of pyrimidine rings or hybridization with cinnamic acid—can drastically shift a molecule's target from tubulin polymerization in cancer cells to dual COX/LOX inhibition in inflammatory macrophages. Future drug development should focus on optimizing the pharmacokinetic properties (ADMET) of these compounds, specifically enhancing their aqueous solubility and oral bioavailability, to transition these potent in vitro candidates into successful clinical therapeutics.

References

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information (PMC). Available at:[Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

Methodological & Application

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid NMR analysis protocol

An Application Guide and Standard Operating Protocol for the NMR Analysis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Introduction: Elucidating the Structure of a Novel Amino Acid Analog

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a cyclic amino acid analog with potential applications in medicinal chemistry and drug development. Its structural rigidity and unique stereochemical features make it an interesting building block for peptidomimetics and other bioactive molecules. Accurate structural confirmation and purity assessment are paramount for its use in research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[1][2]

This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive guide to the NMR analysis of this compound. It moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring robust and reproducible results. We will cover sample preparation, data acquisition for both ¹H and ¹³C NMR, and a detailed guide to spectral interpretation.

The Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state.[4] As they relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum via a Fourier transform.[4]

The precise frequency at which a nucleus resonates is called its chemical shift (δ) and is highly sensitive to its local electronic environment.[2][5] This allows us to distinguish between different atoms within a molecule. Furthermore, the interaction between neighboring nuclear spins leads to signal splitting, known as spin-spin coupling , which provides information about the connectivity of atoms.[5]

Core Protocol: From Sample to Spectrum

This protocol is designed to be a self-validating system, with quality control checks integrated throughout the workflow.

Diagram: Overall NMR Analysis Workflow

Caption: Experimental workflow from sample preparation to final analysis.

Part 1: Sample Preparation - The Key to Quality Data

The quality of your NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[6][7]

Step-by-Step Protocol:

-

Weigh the Sample: Accurately weigh 5-10 mg of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 15-25 mg is recommended.[8]

-

Select a Deuterated Solvent: The choice of solvent is crucial. Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum and to provide a "lock" signal for the spectrometer to stabilize the magnetic field.[9] For this compound, which contains a carboxylic acid and a tertiary amine, solubility and proton exchange are key considerations.

Solvent Formula Rationale for Use Residual ¹H Peak (ppm) Deuterium Oxide D₂O Recommended. Excellent for polar, zwitterionic compounds. Allows for the exchange and subsequent disappearance of the acidic COOH proton, which can simplify the spectrum and confirm its identity. ~4.79 Methanol-d₄ CD₃OD Good solubility for polar compounds. The COOH and any residual NH protons will exchange with the solvent's deuterium, often leading to their disappearance or broadening. ~3.31 DMSO-d₆ (CD₃)₂SO Aprotic solvent; will show the COOH proton, which can be useful. However, the residual water peak in DMSO can be broad and may obscure signals. ~2.50 Table 1: Recommended deuterated solvents for analysis.[6][10][11] -

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing your sample.[12] Gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of any visible particles.

-

Filtration and Transfer: Use a Pasteur pipette with a small plug of cotton or glass wool at the neck to filter the sample solution directly into a clean, dry 5 mm NMR tube.[7][8] This removes any microparticulates that can degrade spectral quality by disrupting the magnetic field homogeneity.[7]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Part 2: Data Acquisition

The following are typical parameters for a 400-500 MHz spectrometer.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock: The instrument will automatically lock onto the deuterium signal of the solvent.

-

Shimming: The magnetic field is homogenized (shimmed) to maximize resolution. This is often an automated process, but manual shimming may be required for optimal lineshape.

-

Set Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans (ns): 8-16 (can be increased for dilute samples)

-

-

Acquire Data: Start the acquisition to obtain the Free Induction Decay (FID).

¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Set Parameters:

-

Experiment: Proton-decoupled (e.g., zgpg30)

-

Spectral Width: 0-200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 128-1024 (or more, depending on concentration, as ¹³C has a low natural abundance of ~1.1%).[8]

-

-

Acquire Data: Start the acquisition.

Part 3: Data Processing

-

Fourier Transform: The raw FID (time-domain data) is converted into the spectrum (frequency-domain data).

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode (pointing upwards from a flat baseline).

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

-

Referencing: Calibrate the chemical shift axis. If using D₂O, the residual HDO peak can be set to 4.79 ppm. If using DMSO-d₆, its residual peak is set to 2.50 ppm.[4]

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

Spectral Interpretation: Decoding the Molecular Structure

The structure of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid with expected proton and carbon environments is shown below.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of the target molecule with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz)

The presence of the chiral center at C2 makes the two protons on C5 (H₅ₐ and H₅ᵦ) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, each coupling to the other.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |

| H₃, H₄ | 5.8 - 6.2 | Multiplet (m) | - | Vinylic protons on the double bond; expected to be in the downfield region.[5] |

| H₂ | 4.2 - 4.5 | Multiplet (m) | to H₃ | Methine proton alpha to both the nitrogen and the electron-withdrawing carboxyl group, causing significant deshielding. |

| H₅ₐ, H₅ᵦ | 3.5 - 4.0 | Multiplet (m) | to H₄, geminal | Methylene protons adjacent to the nitrogen and the double bond. Expected to be complex due to diastereotopicity and coupling to H₄. |

| H₇ (N-CH₃) | ~3.0 | Singlet (s) | None | N-methyl protons typically appear as a sharp singlet. |

| COOH | Not observed | - | - | The acidic proton rapidly exchanges with the D₂O solvent and will not be visible. |

| Table 2: Predicted ¹H NMR chemical shifts and multiplicities. |

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C₆ (C=O) | 170 - 175 | Carboxylic acid carbonyl carbons are highly deshielded and appear far downfield.[13] |

| C₃, C₄ | 125 - 135 | Vinylic carbons of the double bond. |

| C₂ | 65 - 75 | Methine carbon alpha to both nitrogen and the carboxyl group. |

| C₅ | 55 - 65 | Methylene carbon adjacent to nitrogen. |

| C₇ (N-CH₃) | ~40 | N-methyl carbon, typically found in this aliphatic region. |

| Table 3: Predicted ¹³C NMR chemical shifts. |

Troubleshooting Common Issues

-

Broad Peaks: This can be caused by solid particles (re-filter the sample), paramagnetic impurities, or chemical exchange phenomena. For the COOH proton (if using an aprotic solvent), broadening is expected.

-

Poor Resolution: Usually a result of poor shimming. The instrument's auto-shim routine should be re-run. Using high-quality NMR tubes also improves resolution.[7]

-

Unexpected Peaks: These are likely impurities from the synthesis (e.g., residual starting materials, solvents) or degradation products.[14] Compare the spectrum to that of known starting materials and check for common solvent peaks.

References

-

Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™. Retrieved from [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

Perez Rial, L. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-